Regiochemical Differentiation: 2-Acetyl-5-nitropyrrole vs. 2-Acetyl-4-nitropyrrole in Cross-Coupling Reactivity
The specific 5-nitro substitution in 2-Acetyl-5-nitropyrrole confers distinct reactivity in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, enabling the synthesis of complex pyrrole-containing nucleoside analogs with high regio- and diastereoselectivity [1]. This contrasts with the 4-nitro isomer (2-Acetyl-4-nitropyrrole), which lacks the same electron-deficient profile and would be expected to show different regiochemical outcomes in similar electrophilic substitutions, as electron density distribution is significantly altered .
| Evidence Dimension | Regioselectivity in Pd-Catalyzed Asymmetric Allylic Alkylation |
|---|---|
| Target Compound Data | High yield and enantiopurity; single regio- and diastereomer |
| Comparator Or Baseline | 2-Acetyl-4-nitropyrrole (CAS 32116-24-8) |
| Quantified Difference | Qualitative advantage: The 5-nitro substitution pattern provides an ideal electron-deficient pyrrole nucleophile for this specific Pd-catalyzed transformation, which is not observed for the 4-nitro isomer in literature reports. |
| Conditions | Pd-catalyzed asymmetric allylic alkylation with meso electrophiles |
Why This Matters
The 5-nitro regioisomer is the required building block for synthesizing a specific nitropyrrole-containing nucleoside analog, a distinct application not demonstrated for the 4-nitro isomer.
- [1] Trost, B. M., et al. Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles. Org. Lett. 2012, 14, 14, 3580-3583. View Source
